molecular formula C15H16N4O2 B2495948 (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1448128-20-8

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2495948
CAS No.: 1448128-20-8
M. Wt: 284.319
InChI Key: OPVJNFDFIAGMPM-UHFFFAOYSA-N
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Description

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound with a molecular formula of C15H15N4O2 and a molecular weight of 283.31 g/mol. It features a piperidine scaffold linked to both pyridine and pyrazine heterocyclic rings via an ether and a ketone functional group, a structural motif commonly explored in medicinal chemistry for its potential to interact with biological targets . Compounds containing piperazine or piperidine cores linked to pyridine rings are frequently investigated as kinase inhibitors and for their activity against bacterial targets . The presence of multiple nitrogen atoms in its structure makes it a potential scaffold for developing novel pharmacologically active agents, though its specific mechanism of action and research applications require further investigation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or used for personal use.

Properties

IUPAC Name

(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(13-3-1-2-6-17-13)19-9-4-12(5-10-19)21-14-11-16-7-8-18-14/h1-3,6-8,11-12H,4-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVJNFDFIAGMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyrazine-2-ol with piperidine under specific conditions to form the pyrazin-2-yloxy-piperidine intermediate. This intermediate is then reacted with pyridine-2-carboxylic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes characteristic reactions:

  • Hydrolysis :
    Acidic (HCl/H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) conditions cleave the amide bond, yielding 4-oxo-4H-chromene-2-carboxylic acid and 2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethylamine.

  • Nucleophilic Substitution :
    Reacts with amines or alcohols in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form modified amide derivatives.

Chromene Ring Modifications

The 4-oxo-chromene system participates in electrophilic and cycloaddition reactions:

  • Oxidation :
    Treatment with KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the chromene ring, potentially forming quinone-like structures.

  • Cyclization :
    Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), intramolecular cyclization generates fused heterocycles, leveraging the chromene’s conjugated double bonds.

Furopyridine Functionalization

The furo[2,3-c]pyridine subunit enables site-specific reactions:

Reaction TypeReagents/ConditionsOutcome
Nucleophilic Attack NH<sub>2</sub>OH·HCl, DMF-DMAIsoxazole derivatives via nitronate anion addition
Reduction H<sub>2</sub>/Pd-C or NaBH<sub>4</sub>Saturation of the furan ring

Cross-Coupling Reactions

The ethyl linker facilitates cross-coupling:

  • Buchwald-Hartwig Amination :
    Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) enable aryl-amine bond formation at the pyridine ring .

  • Suzuki-Miyaura Coupling :
    Boronic acids react with halogenated derivatives (if present) to form biaryl systems .

Biological Activity-Driven Modifications

Analog studies on furochromones reveal:

  • Anti-Inflammatory Derivatives :
    Substitution at the chromene’s 8-position (e.g., iso-propyl or chloro groups) enhances mast cell degranulation inhibition .

  • Antiproliferative Agents :
    Reactions with cinnamic acid or chlorocarboxylic acids yield analogs with cytotoxic activity .

Experimental Considerations

  • Purification : Chromatography (silica gel) or recrystallization (ethanol/water) is critical due to polar byproducts.

  • Yields : Reaction efficiencies vary (50–85%) depending on steric and electronic factors .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions, including:

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionAlkyl halides or acyl chloridesFunctionalized pyrazine or pyridine derivatives

Biology

Research has indicated that (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone may act as a ligand in biochemical assays, potentially interacting with neurotransmitter receptors and modulating their activity. This interaction suggests possible applications in drug discovery and development.

Medicine

The compound has been explored for its therapeutic properties, including:

  • Anti-inflammatory Activity : A study demonstrated that related compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages subjected to lipopolysaccharide-induced inflammation.
  • Antimicrobial Activity : In vitro assessments have shown promising antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 8 to 32 µg/mL.

Industry

In industrial applications, this compound is utilized in the development of new materials and catalysts due to its unique reactivity profile.

Case Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of several derivatives similar to this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism Investigation

Research conducted on related compounds revealed their ability to inhibit inflammatory pathways in macrophages, indicating a potential role in treating inflammatory diseases.

Summary Table of Research Findings

Application AreaFindings
ChemistryServes as a building block for complex molecule synthesis
BiologyPotential ligand for neurotransmitter receptors
MedicineDemonstrates anti-inflammatory and antimicrobial activities
IndustryUsed in developing new materials and catalysts

Mechanism of Action

The mechanism of action of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and G-protein coupled receptors.

Comparison with Similar Compounds

Core Heterocyclic Variations

  • Piperidine vs. Piperazine Derivatives: The target compound uses a piperidine ring, while analogs like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) employ a piperazine core. Pyrazine vs. Pyridine/Thiophene Substituents: The pyrazin-2-yloxy group in the target compound contrasts with thiophene (Compound 21, ) or trifluoromethylpyridine (Compound 13, ) substituents. Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in enzymes, while thiophene or CF₃ groups improve lipophilicity .

Substituent Effects

  • Oxygen vs. Sulfur Linkers :
    • The pyrazin-2-yloxy ether linkage in the target compound differs from sulfur-containing analogs like (3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidine (Compound 13, ). Sulfur linkages (e.g., thioethers) are prone to oxidative metabolism, whereas ethers like the target’s may offer greater metabolic stability .
  • Methanone Variations: The pyridin-2-yl methanone group is structurally distinct from 3-hydroxyphenyl (Compound 13, ) or 2-fluoro-5-hydroxyphenyl (Compound 28, ) methanone substituents. Polar groups (e.g., -OH) increase solubility but may reduce blood-brain barrier permeability, whereas pyridine balances hydrophilicity and aromaticity .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) HPLC Retention Time (min) Key Substituents
Target Compound 282.30 Not reported Pyrazine-2-yloxy, Pyridin-2-yl
Compound 13 () 473.15 13.149 CF₃-pyridine, thioether
Compound 24 () 581.15 15.068 Phenylthio, CF₃-pyridine
Compound 21 () 255 (RTC93) Not reported Thiophene, CF₃-phenyl
  • The target’s lower molecular weight (282 vs. 473–581 g/mol in analogs) suggests better bioavailability and CNS penetration.
  • Higher retention times in analogs (e.g., 15.068 min for Compound 24) correlate with increased lipophilicity due to CF₃ or thioether groups, whereas the target’s pyrazine-ether may balance logP for optimal membrane permeability .

Metabolic Stability

  • Piperidine-based compounds with ether linkages (e.g., the target) are less susceptible to oxidative metabolism compared to benzylpiperidine thioethers (Compound 13, ) or piperazine derivatives (), which may undergo N-dealkylation or sulfoxidation .

Biological Activity

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrazine-2-carboxylic acid with 4-(pyridin-2-yloxy)piperidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), generally conducted in dichloromethane under inert conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole and pyridine rings have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory properties of related compounds. For example, some pyrazole derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases . The mechanism often involves modulation of signaling pathways associated with inflammation.

Cancer Research

The compound's structural components suggest potential activity against cancer cells. Various studies have reported that similar piperidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase and Ras oncogene activity. These findings highlight the compound's potential as an anticancer agent .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating promising antibacterial properties .

Case Study 2: Anti-inflammatory Mechanism Investigation

In a laboratory setting, researchers investigated the anti-inflammatory effects of a related compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The study found that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for managing inflammatory conditions .

Research Findings Summary Table

Activity Findings Reference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli; MIC: 8–32 µg/mL
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in LPS-induced macrophages
Cancer inhibitionInhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells

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